4-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct substituents: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. This bifunctional substitution pattern distinguishes it from simpler thiadiazole derivatives and may influence its physicochemical properties, such as solubility, bioavailability, and binding affinity to biological targets. The 1,2,3-thiadiazole scaffold is known for its electron-deficient nature, making it a versatile pharmacophore in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .
Properties
IUPAC Name |
4-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-11-14(22-17-16-11)15(20)19(10-13-6-4-8-21-13)9-12-5-3-7-18(12)2/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBTWNYSSMAEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CN2C)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the pyrrole and thiophene moieties enhances its pharmacological profile by potentially increasing lipophilicity and cellular permeability.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit antimicrobial properties, particularly against Gram-positive bacteria. The compound's structure allows it to inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for antibiotic development.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| 4-Methyl-1,2,3-thiadiazole-5-carboxamide | Bacillus subtilis | 20 µg/mL |
Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific mechanisms involve the inhibition of key signaling pathways such as the c-Met pathway, which is crucial for tumor growth and metastasis. Studies have shown that the compound can effectively inhibit c-Met phosphorylation in both biochemical and cellular assays .
Case Study: Inhibition of c-Met
In a study evaluating the efficacy of various thiadiazole derivatives against cancer cell lines, the compound demonstrated an IC50 value of 56.64 nM against c-Met . This suggests a high potency relative to other compounds in the same class.
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Preliminary studies indicate that it exhibits significant inhibitory effects, with MIC values ranging from 12.5 to 100 µg/mL . The presence of specific functional groups appears to enhance its activity against mycobacterial strains.
Table 2: Antitubercular Activity
| Compound | MIC (µg/mL) | pMIC |
|---|---|---|
| This compound | 12.5 | 4.903 |
| Other Thiadiazole Derivatives | 25 | 4.602 |
The biological activity of thiadiazole derivatives is attributed to their ability to interact with various biomolecular targets:
- Enzyme Inhibition : Compounds can inhibit enzymes such as carbonic anhydrase and histone deacetylase.
- Receptor Modulation : They may modulate receptor activity involved in cell signaling pathways.
- Cell Cycle Interference : Induction of cell cycle arrest has been observed in various cancer models .
Pharmacokinetics
The pharmacokinetic profile of thiadiazole derivatives is influenced by their lipophilicity and ability to cross cellular membranes. Studies suggest that modifications to the structure can enhance bioavailability and reduce toxicity .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole and related structures exhibit a wide range of pharmacological activities:
- Anticancer Activity : 1,3,4-thiadiazole derivatives have been extensively studied for their anticancer properties. They have shown efficacy against various cancer cell lines such as human hepatocellular carcinoma (HepG-2) and A549 lung cancer cells. The mechanisms of action include inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .
- Antimicrobial Properties : Compounds with thiadiazole structures have demonstrated antibacterial and antifungal activities. Their effectiveness against resistant strains makes them valuable in the development of new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Research : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against HepG-2 and A549 cell lines. The results showed that certain derivatives exhibited significant anticancer activity compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various thiadiazole derivatives. Results indicated that these compounds had potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
- Inflammation Modulation : Research has also explored the anti-inflammatory effects of thiadiazole derivatives in animal models of inflammation. These studies demonstrated a reduction in inflammatory markers and provided insights into the mechanisms by which these compounds exert their effects .
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of the target compound lies in its 1,2,3-thiadiazole core and dual N-substituents. Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Structural Comparison of Thiadiazole and Thiazole Carboxamides
Key Observations :
- Core Heterocycle : The 1,2,3-thiadiazole core in the target compound is less common than 1,3,4-thiadiazole or thiazole derivatives. The 1,2,3-thiadiazole’s electron-deficient nature may enhance reactivity in biological systems compared to thiazoles .
Key Observations :
- The target compound likely employs classic carboxamide coupling reagents (e.g., EDCI, HOBt), as seen in analogous syntheses .
Physicochemical Properties
Table 3: Physicochemical Property Comparison
Key Observations :
- The target compound’s LogP is comparable to Dasatinib, suggesting moderate lipophilicity suitable for oral bioavailability.
- Low aqueous solubility is a common limitation for carboxamide derivatives, necessitating formulation optimization .
Q & A
Basic: What synthetic strategies are employed for constructing the 1,2,3-thiadiazole core in this compound?
Answer: The 1,2,3-thiadiazole ring is synthesized via cyclization reactions. A common approach involves reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine. This eliminates sulfur (S₈) and forms the thiadiazole core . Alternative methods include Paal-Knorr reactions, where 2-amino-1,3,4-thiadiazoles are condensed with 2,5-dimethoxytetrahydrofuran in glacial acetic acid to introduce pyrrole substituents .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer: Structural validation relies on ¹H and ¹³C NMR spectroscopy to confirm the thiadiazole core and substituent connectivity (e.g., methylpyrrole and thiophenemethyl groups) . X-ray crystallography is used for unambiguous geometric determination, as demonstrated for analogous thiazole carboxamides . Mass spectrometry (HRMS) and IR spectroscopy further verify molecular weight and functional groups.
Basic: What purification techniques are effective for isolating this compound?
Answer: Recrystallization from ethanol after basification with sodium bicarbonate is standard for precipitating the product . For intermediates with polar groups, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity .
Advanced: How do reaction conditions influence regioselectivity during cyclization?
Answer: Regioselectivity in thiadiazole formation is sensitive to solvent polarity and temperature. For example, acetonitrile promotes rapid cyclization at reflux (1–3 minutes), minimizing side products, while DMF stabilizes intermediates for iodine-mediated ring closure . Kinetic vs. thermodynamic control can be probed by varying reaction times and monitoring intermediates via TLC or in situ NMR .
Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR)?
Answer: SAR studies require systematic substitution of the methylpyrrole, thiophenemethyl, or carboxamide groups. Biological assays (e.g., antimicrobial IC₅₀, cytotoxicity via MTT) are paired with computational docking (AutoDock/Vina) to map interactions with targets like enzymes or receptors. Statistical analysis (Student’s t-test, ANOVA) validates significance in activity differences .
Advanced: How should researchers address contradictions in biological activity data?
Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent systems). For instance, thiadiazole derivatives exhibit pH-dependent antimicrobial activity due to protonation effects on solubility and target binding . Mitigation strategies include:
- Standardizing buffer systems (e.g., PBS at pH 7.4).
- Using isogenic cell lines to control for genetic variability.
- Validating results with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
Advanced: What computational approaches predict bioavailability and metabolic stability?
Answer: In silico tools like SwissADME calculate logP, topological polar surface area (TPSA), and cytochrome P450 interactions to estimate absorption and metabolism . Molecular dynamics simulations (GROMACS/NAMD) model membrane permeability, while machine learning platforms (ProTox-II, admetSAR) predict toxicity and metabolic pathways .
Advanced: How can regiochemical outcomes be optimized in multi-step syntheses?
Answer: Regiochemistry is controlled by:
- Protecting groups : Temporarily blocking reactive sites (e.g., tert-butoxycarbonyl for amines).
- Catalytic systems : Palladium catalysts for selective cross-couplings (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in SN2 reactions .
Basic: What spectroscopic techniques characterize electronic properties of the thiadiazole ring?
Answer: UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions in the thiadiazole core. Cyclic voltammetry quantifies redox potentials, revealing electron-withdrawing/donating effects of substituents. These correlate with bioactivity (e.g., electron-deficient thiadiazoles enhance antimicrobial potency) .
Advanced: What strategies resolve low yields in carboxamide coupling reactions?
Answer: Low yields in amide bond formation are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
